REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[S:2].CCOCC.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[N:15][CH:16]=1.C(=O)([O-])[O-].[Ca+2]>O>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([N:17]=[C:1]=[S:2])=[N:15][CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with rapid stirring to a suspension of 25.6 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 11/2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the ether layer separated
|
Type
|
EXTRACTION
|
Details
|
the water layer extracted with a 400 ml
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 29.9 g
|
Type
|
DISTILLATION
|
Details
|
The oil is distilled at 0.75 mm. of Hg
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |